Mephenoxalone

Catalog No.
S534977
CAS No.
70-07-5
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mephenoxalone

CAS Number

70-07-5

Product Name

Mephenoxalone

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-5,8H,6-7H2,1H3,(H,12,13)

InChI Key

ZMNSRFNUONFLSP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Mephenoxalone; Lenetran Lenetran; TAB Lenetranat

Canonical SMILES

COC1=CC=CC=C1OCC2CNC(=O)O2

The exact mass of the compound Mephenoxalone is 207.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. It belongs to the ontological category of methoxybenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mephenoxalone is a centrally acting skeletal muscle relaxant of the oxazolidinone class, indicated for the relief of discomfort associated with acute, painful musculoskeletal conditions. Its primary mechanism involves the depression of polysynaptic reflexes in the spinal cord, which reduces nerve impulses causing muscle spasms without directly affecting muscle fibers. In addition to its muscle relaxant properties, Mephenoxalone also exhibits mild anxiolytic effects, making it a subject of interest in managing conditions where muscle tension is exacerbated by anxiety.

While multiple centrally acting muscle relaxants are available, they are not functionally interchangeable for procurement decisions in either clinical or research settings. Substitutes such as Metaxalone, Methocarbamol, or Carisoprodol differ significantly in their pharmacokinetic profiles, sedative side effects, and metabolic pathways. For example, differences in half-life directly impact dosing strategy and suitability for acute versus chronic applications, while variations in sedative properties are a critical selection factor where patient alertness is required. Furthermore, metabolic differences, such as the production of active or controlled metabolites by compounds like Carisoprodol, present distinct safety and regulatory considerations not associated with Mephenoxalone. Therefore, selecting a muscle relaxant based on price or general class alone can lead to suboptimal outcomes, unexpected side effects, or altered efficacy.

Favorable Sedation Profile Compared to Common Alternatives

In a randomized, double-blind study comparing treatments for acute painful paravertebral muscle spasms, Mephenoxalone demonstrated equivalent efficacy to Tizanidine. However, the side effect profiles differed; four patients in the Mephenoxalone group experienced transient, slight drowsiness that did not necessitate stopping treatment, whereas one patient in the Tizanidine group discontinued the medication due to an adverse event (drug-induced urticaria). This suggests a well-tolerated profile in a head-to-head comparison.

Evidence DimensionIncidence of treatment-hindering adverse events
Target Compound Data0/21 patients stopped treatment due to adverse events.
Comparator Or BaselineTizanidine: 1/20 patients stopped treatment due to adverse events.
Quantified DifferenceMephenoxalone had a 0% dropout rate due to adverse events compared to 5% for Tizanidine in this study.
Conditions7-day, randomized, double-blind study in adult patients with acute painful spasm of paravertebral muscles.

For applications requiring effective muscle relaxation with minimal disruption from side effects, Mephenoxalone presents a more tolerable option than some widely used alternatives.

Distinct Pharmacokinetic Profile: Shorter Half-Life for Acute Dosing Applications

Mephenoxalone is characterized by a relatively rapid onset and a short duration of action, with a reported half-life of approximately 2-3 hours. This contrasts sharply with other muscle relaxants like Metaxalone, which has a terminal half-life of approximately 9 hours. This pharmacokinetic difference is a critical procurement determinant for researchers and clinicians designing specific dosing schedules.

Evidence DimensionTerminal Elimination Half-Life
Target Compound Data~2-3 hours (sustained action may require multiple daily doses)
Comparator Or BaselineMetaxalone: 9.0 ± 4.8 hours
Quantified DifferenceMephenoxalone's half-life is approximately 3-4 times shorter than that of Metaxalone.
ConditionsPharmacokinetic data from human volunteer studies under fasted conditions.

The shorter half-life makes Mephenoxalone suitable for managing acute muscle spasms where rapid-on, rapid-off activity is desired, allowing for more precise dose titration and minimizing prolonged systemic exposure.

Differentiated Metabolism: Avoidance of Active Metabolites with Abuse Potential

Mephenoxalone is metabolized in the liver primarily via hydroxylation and N-dealkylation. This metabolic pathway differs fundamentally from that of Carisoprodol, a common substitute. Carisoprodol is metabolized by CYP2C19 into Meprobamate, an active metabolite which is itself a controlled substance with significant potential for abuse, dependence, and withdrawal syndrome. The use of Mephenoxalone avoids the generation of such metabolites, representing a critical safety and handling advantage.

Evidence DimensionFormation of Active/Controlled Metabolites
Target Compound DataMetabolized to inactive compounds.
Comparator Or BaselineCarisoprodol: Metabolized to Meprobamate, an active metabolite and Schedule IV controlled substance.
Quantified DifferenceMephenoxalone does not produce Meprobamate or other similarly controlled active metabolites.
ConditionsHuman hepatic metabolism (CYP2C19-mediated for Carisoprodol).

For research or clinical applications where abuse liability, addiction potential, or the complexity of managing controlled substances is a concern, Mephenoxalone provides a chemically distinct and safer alternative to Carisoprodol.

Acute Musculoskeletal Pain Models Requiring Minimal Sedation

Based on its demonstrated efficacy and favorable tolerability profile with low incidence of treatment-disrupting drowsiness, Mephenoxalone is the right choice for preclinical or clinical studies on acute muscle spasms where cognitive or motor function must be preserved for accurate behavioral assessments.

Pharmacokinetic/Pharmacodynamic Studies with Need for Rapid Offset

The compound's short half-life of 2-3 hours makes it highly suitable for experimental designs that require rapid clearance, such as crossover studies or protocols investigating the immediate effects of muscle relaxation on physiological parameters, without the confounding influence of a long-acting agent.

Comparative Studies of Muscle Relaxants Lacking Abuse-Associated Metabolites

When a centrally acting muscle relaxant is needed as a benchmark or test article in research where the formation of active, controlled metabolites is an undesirable variable, Mephenoxalone serves as an appropriate alternative to compounds like Carisoprodol.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

223.08445790 Da

Monoisotopic Mass

223.08445790 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CZ87T54W8W

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

ATC Code

N - Nervous system
N05 - Psycholeptics
N05B - Anxiolytics
N05BX - Other anxiolytics
N05BX01 - Mephenoxalone

Pictograms

Irritant

Irritant

Other CAS

70-07-5

Wikipedia

Mephenoxalone

Dates

Last modified: 08-15-2023
TITCK Product Information: Dorsilon (acetaminophen/mephenoxalone) oral tablets

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